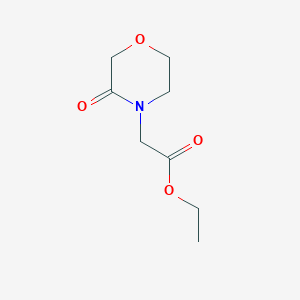

Ethyl 3-oxo-4-morpholineacetate

Description

Ethyl 3-oxo-4-morpholineacetate is a morpholine-derived compound characterized by a morpholine ring substituted with an oxo group at position 3 and an ethyl ester moiety. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates and bioactive agents. The compound’s structure combines the rigidity of the morpholine ring with the reactivity of the ester and ketone groups, making it a valuable scaffold for further functionalization.

Properties

CAS No. |

934172-11-9 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 2-(3-oxomorpholin-4-yl)acetate |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3 |

InChI Key |

YFCJEYXVJBRIEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCOCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated esters.

Scientific Research Applications

Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

Ethyl 3-oxo-4-morpholineacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between Ethyl 3-oxo-4-morpholineacetate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Method | Application/Activity | Reference |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₃NO₄ | 199.20 | Morpholine ring, oxo, ethyl ester | Likely esterification of morpholine precursors | Pharmaceutical intermediate (inferred) | |

| (R)-2-Methyl-1-(3-oxo-3-...) (EP 4,374,877 A2) | C₂₃H₁₈F₆N₄O₃ | 500.40 | Trifluoromethyl, pyridinyl, amide | Multi-step synthesis (patented) | Antiviral/anticancer (patented) | |

| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₁H₁₂FNO₃ | 237.22 | Fluoro, methylphenyl, oxoacetate | Amidation/esterification | Pharmaceutical intermediate | |

| Ethyl (3-oxopropylthio)acetate (Letosteine) | C₉H₁₄O₃S | 202.27 | Propylthio, oxo | Thioesterification | Mucolytic agent | |

| Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate | C₈H₉N₃O₄S | 243.24 | Thiazole, formylamino | Condensation reactions | Antimicrobial (inferred) |

Key Observations

Morpholine vs. The trifluoromethyl-substituted pyridinyl compound () exhibits higher molecular weight (500.40 vs. 199.20) and lipophilicity, likely improving target binding but reducing aqueous solubility .

Functional Group Impact: The ethyl ester in this compound allows for hydrolytic activation, a feature shared with Letosteine (), which is designed for controlled drug release .

Synthetic Complexity :

- This compound’s synthesis is inferred to involve straightforward esterification, whereas patented compounds (e.g., ) require multi-step processes with specialized reagents like HATU and LiOH () .

- Thiazole derivatives () necessitate condensation reactions, which may introduce regioselectivity challenges absent in morpholine-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.